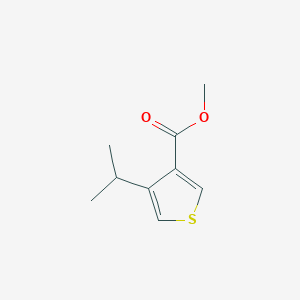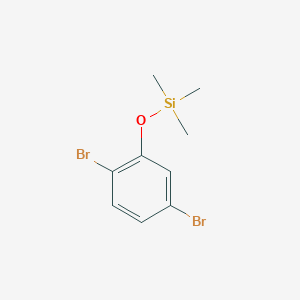
(2,5-Dibromophenoxy)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dibromophenoxy)(trimethyl)silane is an organosilicon compound with the molecular formula C9H12Br2OSi. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis due to their unique chemical properties. Organosilanes are known for their ability to act as protecting groups, intermediates in organic synthesis, and reagents in various chemical reactions .
Méthodes De Préparation
The synthesis of (2,5-Dibromophenoxy)(trimethyl)silane typically involves the reaction of 2,5-dibromophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,5-Dibromophenol+Trimethylsilyl chloride→this compound+HCl
Industrial production methods for this compound are similar but often involve larger scale reactions with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
(2,5-Dibromophenoxy)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles. Common reagents for these reactions include organolithium or Grignard reagents.
Hydrosilylation: The silicon-hydrogen bond in the compound can participate in hydrosilylation reactions, which are useful in the formation of carbon-silicon bonds.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura cross-coupling reactions, where the bromine atoms are replaced with other groups in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
(2,5-Dibromophenoxy)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials, including polymers and coatings, due to its ability to modify surface properties.
Biological Research: It is used in the synthesis of biologically active molecules and as a reagent in various biochemical assays.
Mécanisme D'action
The mechanism of action of (2,5-Dibromophenoxy)(trimethyl)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom in the compound can form strong bonds with other elements, such as carbon, oxygen, and nitrogen, which allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
(2,5-Dibromophenoxy)(trimethyl)silane can be compared with other similar compounds, such as (2,4-Dibromophenoxy)(trimethyl)silane and (2,6-Dibromophenoxy)(trimethyl)silane. These compounds have similar structures but differ in the position of the bromine atoms on the phenoxy ring. The unique positioning of the bromine atoms in this compound can influence its reactivity and the types of reactions it undergoes .
Propriétés
Numéro CAS |
919355-38-7 |
|---|---|
Formule moléculaire |
C9H12Br2OSi |
Poids moléculaire |
324.08 g/mol |
Nom IUPAC |
(2,5-dibromophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12Br2OSi/c1-13(2,3)12-9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
Clé InChI |
DSSYWUYXEUMFEW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


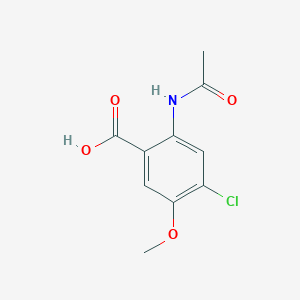




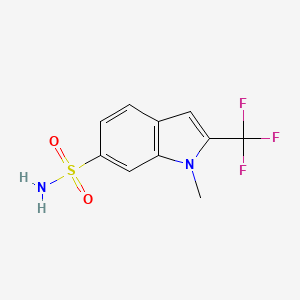

![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
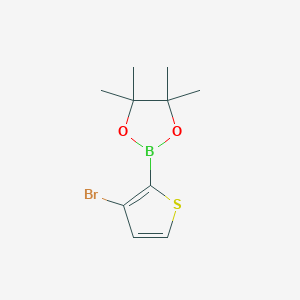
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
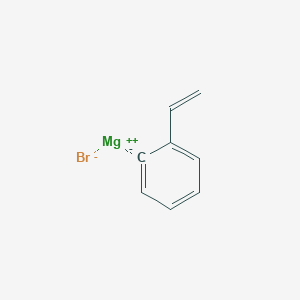

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
